2-(Aminomethyl)-6-methylpyrimidin-4-ol
Overview
Description
2-(Aminomethyl)-6-methylpyrimidin-4-ol is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methylpyrimidin-4-ol typically involves the reaction of 2,6-dimethylpyrimidine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,6-dimethylpyrimidine} + \text{formaldehyde} + \text{ammonia} \rightarrow \text{this compound} ]
The reaction is usually conducted in an aqueous medium at a temperature range of 60-80°C. The pH of the reaction mixture is maintained between 7 and 9 to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as metal oxides can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-methylpyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Aminomethyl)-6-methylpyrimidin-4-one.
Reduction: Formation of 2-(Aminomethyl)-6-methylpyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-6-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Lacks the hydroxyl group, making it less versatile in certain reactions.
6-Methylpyrimidin-4-ol: Lacks the amino group, limiting its applications in biological systems.
2-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-(Aminomethyl)-6-methylpyrimidin-4-ol is unique due to the presence of both amino and hydroxyl groups on a pyrimidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3,7H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUHWZJWGWWYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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